molecular formula C17H21BN2O3S B1531321 Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide CAS No. 1596338-75-8

Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

Cat. No. B1531321
M. Wt: 344.2 g/mol
InChI Key: GACBQPUDOXPASU-UHFFFAOYSA-N
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Description

Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is a useful research compound. Its molecular formula is C17H21BN2O3S and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques and Bioisosteres : Thiazole derivatives, including thiazole carboxylic acids, have been recognized for their angiotensin II receptor antagonistic activities, highlighting their importance in medicinal chemistry as bioisosteres for tetrazole rings. This is particularly relevant for nonpeptide angiotensin II receptor antagonists, where variations in thiazole derivatives have shown to improve bioavailability and lipophilicity, thus enhancing biological efficacy (Kohara et al., 1996).

  • Antioxidative and Antiviral Activities : Hydroxycinnamic acid amides of thiazole containing amino acid derivatives exhibit significant antioxidative and antiviral activities, demonstrating the potential of thiazole derivatives in the development of antiviral agents. This suggests a broad spectrum of pharmacological activities that can be harnessed from the structural modification of thiazole derivatives (Stankova et al., 2009).

  • Antibacterial and Antifungal Properties : Various amides of thiazole have been synthesized and evaluated for their biological activities, displaying antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. This indicates the potential of thiazole derivatives in antimicrobial drug development (Prajapati & Modi, 2011).

  • Anti-inflammatory and Antinociceptive Activities : Thiazolo[3,2-a]pyrimidine derivatives have been designed, synthesized, and evaluated for anti-inflammatory and antinociceptive activities, showing promising results. This further underscores the versatility of thiazole compounds in the development of new therapeutic agents with potential applications in pain management and inflammation control (Alam et al., 2010).

properties

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O3S/c1-11-8-12(18-22-16(2,3)17(4,5)23-18)6-7-13(11)20-15(21)14-9-24-10-19-14/h6-10H,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACBQPUDOXPASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CSC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124010
Record name N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

CAS RN

1596338-75-8
Record name N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1596338-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

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